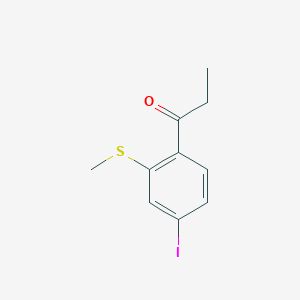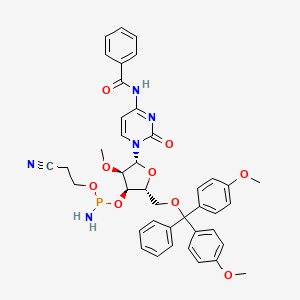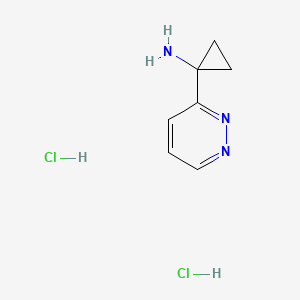
1-(Pyridazin-3-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves several steps. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Cycloaddition: This reaction involves the addition of a compound to a double or triple bond, forming a ring structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves its interaction with specific molecular targets. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure and preventing blood clots. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrazolopyridine: Exhibits adenosine receptor antagonist activity and phosphodiesterase inhibitory activity.
Dihydropyridazinone: Demonstrates enhanced potency due to its ability to inhibit calcium ion influx.
The uniqueness of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL lies in its specific structure, which allows for diverse interactions and applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H11Cl2N3 |
|---|---|
Molekulargewicht |
208.09 g/mol |
IUPAC-Name |
1-pyridazin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(3-4-7)6-2-1-5-9-10-6;;/h1-2,5H,3-4,8H2;2*1H |
InChI-Schlüssel |
NFQGUEWDJGIPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NN=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
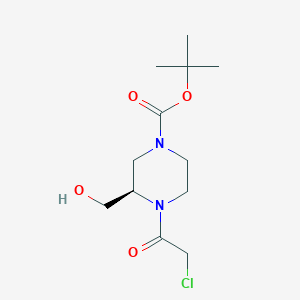



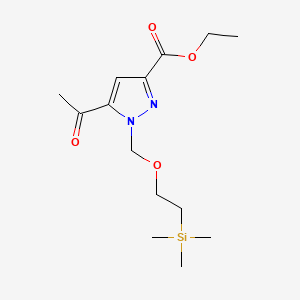

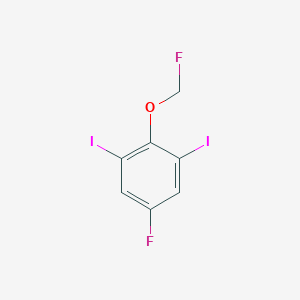
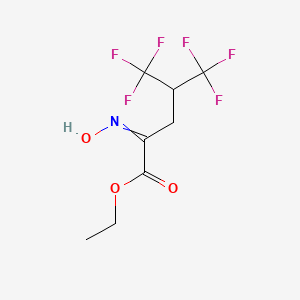
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
